molecular formula C11H14BrN B1335598 1-(3-Bromophenyl)piperidine CAS No. 84964-24-9

1-(3-Bromophenyl)piperidine

Cat. No.: B1335598
CAS No.: 84964-24-9
M. Wt: 240.14 g/mol
InChI Key: PMTXPOLLPCSCBE-UHFFFAOYSA-N
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Description

1-(3-Bromophenyl)piperidine is a piperidine derivative featuring a bromine atom at the meta position of the phenyl ring. Its molecular formula is C₁₁H₁₄BrN, with a molecular weight of 240.14 g/mol . The compound is synthesized via catalytic methods, such as copper(I)-catalyzed coupling reactions, yielding up to 95% in optimized conditions . Structural characterization by ¹H-NMR and ¹³C-NMR reveals distinct chemical shifts:

  • ¹H-NMR (CDCl₃, 400 MHz): δ 7.87–7.24 (aromatic protons), 4.79 (s, 1H, CH), 2.65–2.55 (piperidine CH₂), 1.69–1.44 (piperidine CH₂) .
  • ¹³C-NMR (CDCl₃, 100 MHz): δ 141.17 (quaternary C), 131.86–122.32 (aromatic C), 88.39 (sp-hybridized C), 61.82 (N-linked CH), 50.68–24.35 (piperidine C) .

The bromine substituent enhances electrophilic reactivity and influences steric and electronic properties, making it valuable in pharmaceutical and materials science applications .

Properties

IUPAC Name

1-(3-bromophenyl)piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14BrN/c12-10-5-4-6-11(9-10)13-7-2-1-3-8-13/h4-6,9H,1-3,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMTXPOLLPCSCBE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=CC(=CC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00406902
Record name 1-(3-bromophenyl)piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00406902
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

84964-24-9
Record name 1-(3-bromophenyl)piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00406902
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(3-Bromophenyl)piperidine can be synthesized through several methods. One common approach involves the bromination of 1-phenylpiperidine. The reaction typically uses bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride. The reaction is carried out under controlled conditions to ensure selective bromination at the 3-position of the phenyl ring .

Industrial Production Methods: Industrial production of this compound often involves large-scale bromination processes. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and high yields. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions: 1-(3-Bromophenyl)piperidine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Substitution: Various substituted piperidines depending on the nucleophile used.

    Oxidation: Corresponding ketones or aldehydes.

    Reduction: 1-Phenylpiperidine.

Scientific Research Applications

1-(3-Bromophenyl)piperidine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(3-Bromophenyl)piperidine involves its interaction with various molecular targets. In medicinal chemistry, it may act as a ligand for certain receptors or enzymes, modulating their activity. The bromine atom can participate in halogen bonding, influencing the compound’s binding affinity and selectivity. The piperidine ring provides structural flexibility, allowing the compound to adopt different conformations and interact with diverse biological targets .

Comparison with Similar Compounds

Structural Analogs: Substituent Variations on the Phenyl Ring

Key analogs and their properties are summarized below:

Compound Name Substituent Yield (%) Key NMR Features (δ ppm, ¹H) Biological/Functional Relevance Reference
1-(3-Bromophenyl)piperidine 3-Br 95 7.87–7.24 (m, aromatic), 4.79 (s, CH) Electrophilic reactivity
1-(3-Chlorophenyl)piperidine (4k) 3-Cl 94 Similar aromatic shifts; Cl deshields C Enhanced halogen bonding
1-(4-Cyanophenyl)piperidine (4f) 4-CN 90 7.53–7.43 (m, aromatic), 4.82 (s, CH) Electron-withdrawing CN group
1-(p-Tolyl)piperidine (4h) 4-CH₃ 96 7.39–7.24 (m, aromatic), 4.76 (s, CH) Increased lipophilicity
1-(4-Ethylphenyl)piperidine (4g) 4-C₂H₅ 97 7.46–7.34 (m, aromatic), 4.80 (s, CH) Steric bulk impacts binding affinity

Key Observations :

  • Alkyl groups (CH₃, C₂H₅) increase lipophilicity, improving membrane permeability in drug design .
  • Yield Variations : Highest yields (97%) are observed with 4-Ethylphenyl, likely due to reduced steric hindrance during synthesis .
Functional Group Variations: Sulfonyl vs. Propynyl Derivatives
Compound Name Functional Group Yield (%) Key NMR Features (δ ppm, ¹H) Applications Reference
1-((3-Bromophenyl)sulfonyl)piperidine Sulfonyl (SO₂) 88–97 7.91 (t, J=1.9 Hz), 3.01 (t, J=5.4 Hz) PRMT4 inhibition, cancer research
This compound Propynyl (C≡C) 95 4.79 (s, CH), 2.65–2.55 (m, CH₂) Catalysis, ligand synthesis

Key Observations :

  • Sulfonyl derivatives exhibit broader pharmacological activity (e.g., PRMT4 inhibition) due to enhanced hydrogen-bonding capacity .
  • Propynyl derivatives are more reactive in cross-coupling reactions (e.g., Sonogashira), favored in materials science .
Pharmacological Activity Comparison
Compound Name Target/Activity Binding Affinity (Ki/IC₅₀) Structural Determinants Reference
This compound AMPA receptor (indirect) Not reported Bromine enhances steric bulk
1-(1-(Benzo[b]thiophen-2-yl)cyclohexyl)piperidine (BTCP) T. cruzi TryR inhibition IC₅₀ = 0.2–5 µM Arylcyclohexylamine scaffold
1-(3-Phenylbutyl)piperidine Sigma-1 receptor (S1R) Ki = 0.101 mM Hydrophobic substituents at C4
1-((3-Bromophenyl)sulfonyl)piperidine PRMT4 inhibition IC₅₀ = 0.68 µM Sulfonyl group for polar interactions

Key Observations :

  • Bromine in this compound improves receptor binding via halogen-π interactions but may reduce metabolic stability .
  • Sulfonyl derivatives show superior enzyme inhibition (e.g., PRMT4) due to strong electrostatic interactions with catalytic sites .

Key Observations :

  • Copper catalysis enables efficient alkyne coupling but requires inert conditions .
  • Sulfonylation is highly reproducible and scalable, with yields exceeding 95% .

Biological Activity

1-(3-Bromophenyl)piperidine is an organic compound belonging to the piperidine class, characterized by a piperidine ring substituted at the 1-position with a 3-bromophenyl group. This compound has garnered attention in medicinal chemistry due to its potential biological activities and applications in drug development.

Chemical Structure and Properties

  • Molecular Formula : C12_{12}H14_{14}BrN
  • Molecular Weight : Approximately 236.15 g/mol
  • Structural Features :
    • A piperidine ring, which is a six-membered ring containing five carbon atoms and one nitrogen atom.
    • A bromophenyl group, which enhances the compound's reactivity and biological activity.

This compound interacts with various biological targets, including receptors and enzymes. The mechanism of action involves:

  • Receptor Interaction : Piperidine derivatives often modulate neurotransmitter systems, particularly in the central nervous system (CNS). For instance, they can interact with dopamine and serotonin receptors, influencing mood and behavior.
  • Enzyme Inhibition : Similar compounds have been shown to inhibit enzymes such as poly(ADP-ribose) polymerase (PARP), which is involved in DNA repair processes. This inhibition can lead to increased apoptosis in cancer cells due to impaired DNA repair mechanisms .

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Activity : Compounds with similar structures have demonstrated antimicrobial properties against various pathogens, including Mycobacterium tuberculosis. The compound's activity was assessed through high-throughput screening methods, revealing promising results against resistant strains .
  • Neuroprotective Effects : The compound may also influence neuroprotective pathways. For example, modulation of NURR-1 expression has been linked to neuroprotection in models of neurodegenerative diseases like Parkinson's and Alzheimer's .

Structure-Activity Relationship (SAR)

The position of the bromine atom on the phenyl ring significantly affects the compound's biological activity. Comparative studies with analogs such as 1-(2-Bromophenyl)piperidine and 1-(4-Bromophenyl)piperidine reveal differences in receptor affinity and pharmacokinetic profiles. These variations underscore the importance of substituent positioning on biological efficacy .

CompoundBiological ActivityKey Findings
This compoundAntimicrobial, NeuroprotectiveEffective against M. tuberculosis; influences NURR-1 expression
1-(2-Bromophenyl)piperidineModerate AntimicrobialDifferent binding affinities
1-(4-Bromophenyl)piperidineLow AntimicrobialReduced efficacy compared to 3-bromo variant

Case Study 1: Antimicrobial Screening

A study conducted using a library of compounds identified that derivatives similar to this compound showed significant anti-tubercular activity. The screening revealed that specific structural modifications enhanced potency against resistant strains of Mycobacterium tuberculosis, implicating MmpL3 as a target for these compounds .

Case Study 2: Neuroprotective Mechanisms

In vitro studies have demonstrated that compounds related to this compound can modulate NURR-1 expression levels. This modulation is crucial for protecting dopaminergic neurons from inflammatory-induced damage, highlighting its potential application in treating neurodegenerative diseases .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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